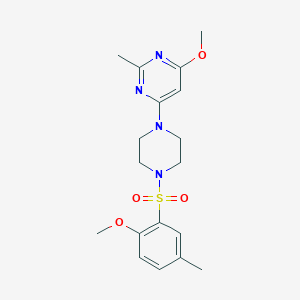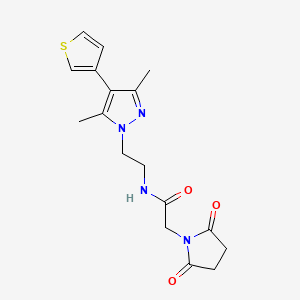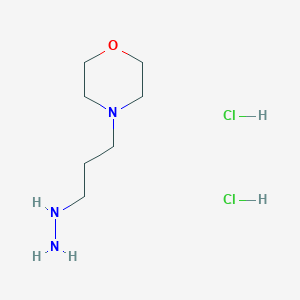
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and sulfonamide groups. These compounds have been studied for various biological activities, including antimicrobial and electrophysiological properties.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, a series of sulphonamide derivatives with a benzothiazole nucleus were synthesized by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives in a pyridine-acetic anhydride mixture . These methods suggest that the synthesis of the compound would likely involve a similar condensation strategy, possibly using diethylsulfamoyl and dimethoxybenzothiazole precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopy, and X-ray crystallography . For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide was determined using X-ray diffraction, revealing a triclinic P1 space group with specific unit cell parameters . The molecular structure of "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" would likely be elucidated using similar techniques, providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide and benzothiazole derivatives can be quite diverse. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have shown cardiac electrophysiological activity . The compound may also undergo various chemical reactions, potentially leading to the formation of complexes with metals or degradation products under certain conditions, as seen with other related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were characterized, revealing coordination numbers and the nature of bonding to metal ions . The solubility, melting point, and stability of "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" would be important properties to analyze, as they can affect its application and efficacy in biological systems.
Relevant Case Studies
While there are no direct case studies on the compound , related compounds have been studied for their biological activities. For example, certain N-substituted benzamide derivatives have been evaluated for their antibacterial and antifungal activities . Additionally, the electrophysiological activity of similar compounds has been assessed in vitro and in vivo, indicating their potential as class III antiarrhythmic agents . These studies provide a context for the possible applications of "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" in medical research and pharmaceutical development.
Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds similar to 4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide have been studied for their cardiac electrophysiological activity. Specifically, derivatives of N-substituted imidazolylbenzamides and benzene-sulfonamides show promise in treating arrhythmias. These compounds, including sematilide, have demonstrated efficacy in both in vitro and in vivo models of reentrant arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Action
Research into derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, has shown that these compounds exhibit significant antimicrobial and antifungal properties. These substances are sensitive to both Gram-positive and Gram-negative bacteria and demonstrate effectiveness against Candida albicans (Sych et al., 2019).
Inhibition of Carbonic Anhydrases
A study on aromatic sulfonamides closely related to 4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide revealed their potential as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar inhibitory concentrations for isoenzymes such as hCA I, II, IV, and XII (Supuran et al., 2013).
Photophysical Properties in Fluorescent Derivatives
Derivatives of 4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide have been studied for their photophysical properties. The research focused on fluorescent compounds, assessing their absorption-emission properties influenced by solvent polarity. These compounds exhibited excited-state intra-molecular proton transfer pathway characteristics (Padalkar et al., 2011).
Synthesis of Bioactive Molecules
Various derivatives of 4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide have been synthesized for biological and pharmacological screening. These compounds were assessed for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis involved specific reactions with aminobenzothiazoles, demonstrating the compound's versatility in creating biologically active molecules (Patel et al., 2009).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-17-15(27-3)11-12-16(28-4)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJUBZXHVETDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)


![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)